Structural and Functional Divergence: Metabolite vs. Parent Herbicide
Propoxycarbazone-2-hydroxypropoxy is not an herbicidally active ingredient but a hydroxylated metabolite generated from propoxycarbazone-sodium via plant, microbial, or animal biotransformation . The parent compound contains a propoxy group (-OCH2CH2CH3) at the triazolinone ring, whereas the metabolite features a 2-hydroxypropoxy group (-OCH2CH(OH)CH3) at the same position, introducing a polar hydroxyl moiety . This structural modification alters physicochemical properties and eliminates herbicidal activity, as confirmed by the compound's classification exclusively as a reference material for residue analysis rather than as an agrochemical active ingredient .
| Evidence Dimension | Molecular structure and functional role |
|---|---|
| Target Compound Data | 2-hydroxypropoxy substituent (-OCH2CH(OH)CH3); molecular weight 414.39 g/mol; non-herbicidal metabolite |
| Comparator Or Baseline | Propoxy substituent (-OCH2CH2CH3); molecular weight 420.37 g/mol (sodium salt); ALS-inhibiting herbicide [1] |
| Quantified Difference | Mass difference of 5.98 g/mol; conversion of propoxy to 2-hydroxypropoxy via Phase I metabolism |
| Conditions | Structural analysis via LC-MS/MS and NMR; functional classification per regulatory definitions |
Why This Matters
Procurement of this metabolite rather than the parent herbicide is mandatory for accurate residue quantification in food and environmental samples under regulatory guidelines.
- [1] Exposome-Explorer (IARC). Propoxycarbazone-sodium (T3D3911). CAS 181274-15-7. View Source
